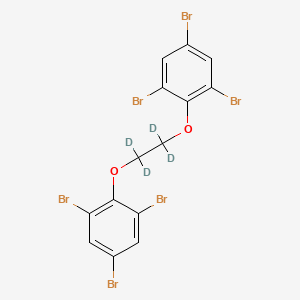

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4

Description

Overview of Novel Brominated Flame Retardants (NBFRs) in the Anthropocene

For decades, brominated flame retardants (BFRs) have been incorporated into a vast array of products, including plastics, textiles, furniture, and electronics, to meet fire safety standards. nih.govfrontiersin.org Following the restriction and phasing out of legacy BFRs like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecane (HBCDs) due to their persistence, bioaccumulation, and toxicity, a new generation of BFRs, known as novel brominated flame retardants (NBFRs), has been introduced to the market. nih.govfrontiersin.org

These NBFRs are often used as additive flame retardants, meaning they are physically mixed with the polymer rather than chemically bound to it. nih.govresearchgate.net This makes them more susceptible to leaching and volatilizing into the environment throughout a product's life cycle. researchgate.net Consequently, NBFRs have been detected globally in various environmental compartments, including the atmosphere, indoor and outdoor dust, soil, water, sediment, and biota. nih.govnih.gov Their presence in the environment is a growing concern, as their potential long-term effects are still under investigation. nih.govfrontiersin.org The increasing industrial activity in some regions has led to significant discharges of these hazardous chemicals into the environment. acs.org

The Emergence of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) as an Environmental Contaminant

One of the major NBFRs that has seen increased use is 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE). isotope.comchemicalbook.com It serves as a replacement for Octa-BDE and is utilized in materials like high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS) resins, and other thermoplastics. miljodirektoratet.nospecialchem.com

The extensive use of BTBPE has resulted in its widespread detection as an environmental pollutant. nih.govchemicalbook.com Due to its properties, it has been found in various environmental media such as air, dust, soil, sediment, and surface water. nih.gov Its low water solubility and high octanol-water partition coefficient contribute to its persistence and potential for bioaccumulation in organisms. nih.govacs.org BTBPE has been identified in the food web and has also been detected in human breast milk and serum, indicating human exposure. nih.gov The structural similarity of BTBPE to legacy BFRs like PBDEs raises concerns about its potential environmental and health impacts. nih.gov

| Property | Value |

| Molecular Formula | C₁₄H₈Br₆O₂ |

| Molecular Weight | 687.64 g/mol |

| CAS Number | 37853-59-1 |

| Appearance | White to off-white solid/powder |

| Melting Point | 222-223 °C |

| Solubility | Insoluble in water |

| Stability | Stable under normal conditions |

Data sourced from multiple references. isotope.comchemicalbook.com

Role and Significance of Deuterated Analogues in Environmental Contaminant Research

The accurate quantification of environmental contaminants is essential for risk assessment and regulatory monitoring. Deuterated analogues, which are stable isotope-labeled compounds, play a pivotal role in modern analytical chemistry. In these compounds, one or more hydrogen atoms are replaced by their heavier isotope, deuterium. This subtle change in mass does not significantly alter the chemical properties of the compound, but it makes it distinguishable from its non-labeled counterpart by mass spectrometry.

1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is the deuterated form of BTBPE, where four hydrogen atoms on the ethane (B1197151) bridge have been replaced with deuterium. pharmaffiliates.comclearsynth.com This labeled compound is primarily used as an internal standard for the quantitative analysis of BTBPE in various environmental samples. pharmaffiliates.com

When analyzing a sample, a known amount of the deuterated standard is added at the beginning of the sample preparation process. Because the deuterated standard has nearly identical chemical and physical properties to the native BTBPE, it experiences the same losses during extraction, cleanup, and analysis. By measuring the ratio of the native compound to the deuterated standard in the final extract, analysts can accurately calculate the initial concentration of BTBPE in the sample, compensating for any procedural variations.

| Property | Value |

| Chemical Name | 1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene |

| Molecular Formula | C₁₄H₄D₄Br₆O₂ |

| Molecular Weight | 691.66 g/mol |

| CAS Number | 1794620-64-6 |

| Application | Labeled internal standard for environmental analysis |

Data sourced from multiple references. pharmaffiliates.comclearsynth.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that provides highly accurate and precise measurements of the concentration of an element or compound in a sample. osti.govrsc.org It is considered a primary ratio method of measurement. rsc.org The method involves adding a known amount of an isotopically enriched standard (the "spike"), such as 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, to a sample containing the analyte of interest (the native BTBPE). osti.gov

After the spike is added and thoroughly mixed with the sample, the mixture is processed, and the isotope ratio of the analyte is measured using a mass spectrometer. osti.gov Because the ratio of the native and labeled isotopes is measured in the same sample, the method is less susceptible to matrix effects and variations in instrument response that can affect other quantification methods. This allows for rapid, highly sensitive, and reproducible quantification of contaminants. nih.gov The use of a deuterated internal standard like 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 is crucial for the successful application of IDMS in the analysis of brominated flame retardants, ensuring the highest quality data for environmental monitoring and research. nih.govthermofisher.com

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tribromo-2-[1,1,2,2-tetradeuterio-2-(2,4,6-tribromophenoxy)ethoxy]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Br6O2/c15-7-3-9(17)13(10(18)4-7)21-1-2-22-14-11(19)5-8(16)6-12(14)20/h3-6H,1-2H2/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YATIGPZCMOYEGE-LNLMKGTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OCCOC2=C(C=C(C=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])OC1=C(C=C(C=C1Br)Br)Br)OC2=C(C=C(C=C2Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Br6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

691.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies for the Trace Analysis of 1,2 Bis 2,4,6 Tribromophenoxy Ethane in Complex Environmental Matrices

Principles of Sample Preparation for Diverse Environmental Compartments

Effective sample preparation is a critical prerequisite for the successful trace analysis of BTBPE. The primary objective is to isolate the analyte from the complex sample matrix while minimizing the loss of the target compound and removing interfering substances. The choice of sample preparation technique is highly dependent on the nature of the environmental matrix, which can range from solid samples like soil, sediment, and dust to aqueous samples such as river and wastewater.

Solid-phase extraction (SPE) is a widely utilized technique for the extraction and pre-concentration of BTBPE from aqueous samples. It offers several advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation. The principle of SPE involves passing a liquid sample through a solid adsorbent material (the sorbent) packed in a cartridge or disk. The analyte of interest is retained on the sorbent, while the bulk of the sample matrix passes through. The analyte is then eluted from the sorbent using a small volume of a suitable organic solvent.

The selection of the sorbent is critical for achieving high recovery of BTBPE. Due to its nonpolar nature, reversed-phase sorbents such as C18 (octadecyl-bonded silica) are commonly employed. For the analysis of polychlorinated biphenyls (PCBs), which share some physicochemical properties with brominated flame retardants, C18 solid-phase extraction disks have been shown to yield high recoveries from water samples. researchgate.net The general steps in an SPE method include conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte. researchgate.net

Micro-SPE techniques have also emerged as a powerful tool for trace analysis, offering further reductions in solvent usage and sample volume.

Table 1: Illustrative Parameters for Solid-Phase Extraction of Similar Analytes in Water

| Sorbent | Conditioning Solvent | Sample Volume | Elution Solvent | Analyte Group | Recovery (%) | Reference |

| C18 SPE Disks | Not specified | 1 L | Not specified | PCBs | 91-107 | researchgate.net |

| Polymeric Sorbent | Methanol, then Water | Not specified | Methanol | Triazines, Carboxylic amides | Not specified | researchgate.net |

| Resin-based COFs | Not specified | Not specified | Not specified | Phthalate Esters | 97.99–100.56 | mdpi.com |

This table illustrates typical SPE parameters for organic pollutants in water, as specific comprehensive data for BTBPE across various sorbents in a single study is limited.

For solid and semi-solid environmental matrices such as soil, sediment, sludge, and dust, Pressurized Liquid Extraction (PLE), also known by its trade name Accelerated Solvent Extraction (ASE), is a highly efficient technique. nih.gov PLE utilizes organic solvents at elevated temperatures and pressures to enhance the extraction efficiency and reduce extraction times and solvent consumption compared to traditional methods like Soxhlet extraction. nih.govresearchgate.net The high temperature increases the solubility of the analyte and the kinetics of desorption from the matrix, while the high pressure maintains the solvent in its liquid state above its atmospheric boiling point. researchgate.net

The selection of the extraction solvent, temperature, and pressure are key parameters that need to be optimized for different sample matrices and target analytes. A mixture of hexane (B92381) and dichloromethane (B109758) is often used for the extraction of brominated flame retardants. nih.gov

Table 2: Parameters for Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE) of BTBPE

| Matrix | Solvent | Temperature (°C) | Pressure (psi) | Extraction Time/Cycles | Recovery (%) | Reference |

| Soil | Hexane:Dichloromethane (1:1) | 100 | 1500 | Not specified | 131 ± 12 | researchgate.net |

| Soil | Hexane:Dichloromethane (1:1) | 100 | 1500 | Not specified | Good recoveries | nih.gov |

| Sediment | Toluene | 100 | Not specified | 20 min, 2 cycles | 98-114 | mdpi.com |

| Fish Tissue | Not specified | Not specified | Not specified | Not specified | 91-102 (for PBDEs) | nemc.us |

| Dust | Hexane:Acetone (3:1) | Not specified | Not specified | 5 min sonication | Not specified | askfilo.com |

The efficiency and selectivity of the extraction process are heavily influenced by the specific characteristics of the environmental matrix. For instance, soil and sediment samples often contain high levels of organic matter, such as humic and fulvic acids, which can co-extract with BTBPE and interfere with subsequent analysis. The presence of lipids in biological samples like fish tissue also presents a significant challenge.

To address these matrix effects, various strategies are employed. For soil and sediment, the addition of a drying agent like sodium sulfate (B86663) is common to remove residual water, which can hinder extraction efficiency. In some PLE/ASE methods, sorbents like Florisil or silica (B1680970) gel are mixed directly into the extraction cell to perform an in-line cleanup, selectively retaining interferences while allowing BTBPE to be extracted. nih.govresearchgate.net For biota samples, a lipid removal step is often necessary. nemc.us

Following extraction, a clean-up step is almost always required to remove co-extracted interfering compounds that could negatively impact the chromatographic analysis and detection of BTBPE. Common interferences include lipids, pigments, and other organic compounds from the sample matrix.

Adsorption chromatography using materials such as silica gel and Florisil® (a magnesium silicate) is a widely used clean-up technique. researchgate.net These polar adsorbents effectively retain polar interfering compounds while allowing the less polar BTBPE to pass through with a nonpolar or moderately polar solvent.

In a typical column cleanup, the sample extract is loaded onto a column packed with the adsorbent. Different solvents or solvent mixtures of increasing polarity are then used to elute the analytes in fractions. For the analysis of brominated flame retardants, a multi-layer silica gel column, sometimes impregnated with sulfuric acid to oxidize interfering compounds, can be employed. researchgate.net Florisil is also effective for the cleanup of chlorinated hydrocarbons and other persistent organic pollutants. mdpi.com The activity of Florisil can be controlled by deactivating it with a small amount of water, which can be crucial for achieving reproducible results. mdpi.com

Table 3: Common Clean-up Sorbents for BTBPE Analysis

| Sorbent | Elution Solvent(s) | Target Analytes | Application Notes | Reference |

| Silica Gel | Dichloromethane | BTBPE | Used for cleanup of indoor dust extracts. | askfilo.com |

| Acid-impregnated Silica Gel | Hexane/Dichloromethane | Brominated Flame Retardants | Effective for removing oxidizable interferences. | researchgate.net |

| Florisil | Hexane, Dichloromethane | BTBPE, Pesticides, PCBs | Elution is often performed in fractions of increasing solvent polarity. | askfilo.com |

Chromatographic Separation Techniques for High-Resolution Analysis

After extraction and cleanup, the sample extract is ready for instrumental analysis. Gas chromatography (GC) is the most common technique for the separation of BTBPE from other compounds in the extract.

Gas chromatography separates compounds based on their volatility and interaction with the stationary phase of the analytical column. For the analysis of semi-volatile compounds like BTBPE, high-resolution capillary columns are essential for achieving the necessary separation from potentially co-eluting compounds.

The choice of the capillary column's stationary phase is critical. Non-polar or semi-polar columns are typically used for the analysis of brominated flame retardants. The DB-5 column, which has a (5%-phenyl)-methylpolysiloxane stationary phase, is a widely used and versatile column for this purpose. nih.gov For high-temperature applications that may be required for less volatile brominated compounds, a more thermally stable column like a DB-5ht may be necessary. gcms.cz The dimensions of the capillary column (length, internal diameter, and film thickness) also play a crucial role in the separation efficiency and analysis time.

The GC oven temperature program is carefully optimized to achieve good separation of the target analytes in a reasonable timeframe. A typical program starts at a lower temperature, holds for a short period, and then ramps up to a higher temperature to elute the less volatile compounds.

Table 4: Illustrative Gas Chromatography (GC) Parameters for BTBPE Analysis

| Column Type | Dimensions | Carrier Gas | Oven Temperature Program | Detector | Reference |

| DB-5MS | Not specified | Not specified | Not specified | MS | researchgate.net |

| DB-5 | 30 m x 0.25 mm x 0.25 µm | Helium | 30°C (5 min) to 150°C at 7°C/min, then to 270°C at 20°C/min | MS | nih.gov |

| DB-5ht | Not specified | Not specified | Ramped to 400°C | Not specified | gcms.cz |

Following separation by GC, a sensitive and selective detector is required for the quantification of BTBPE. Mass spectrometry (MS) is the detector of choice, providing both high sensitivity and structural information for confident identification of the analyte. The use of a deuterated internal standard, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, is standard practice to correct for any analyte loss during sample preparation and for variations in instrument response.

Liquid Chromatography (LC) for Thermally Labile Analytes

While Gas Chromatography (GC) is widely used for the analysis of many persistent organic pollutants, its application to some brominated flame retardants (BFRs) is limited by their thermal lability. BTBPE is known to be susceptible to thermal degradation at the high temperatures typically required for GC analysis. nih.govresearchgate.net Studies have shown that while BTBPE may evaporate intact at temperatures around 240°C, it undergoes significant decomposition in the gas phase at temperatures of 340°C. researchgate.net This degradation, which can occur in the hot GC injector or on the analytical column, leads to the formation of products such as 2,4,6-tribromophenol (B41969) and vinyl tribromophenyl ether, compromising the accuracy of quantification. researchgate.net

Liquid chromatography (LC) offers a robust alternative by separating compounds in the liquid phase at or near ambient temperatures, thus avoiding thermal decomposition. nih.gov This makes LC, particularly when coupled with mass spectrometry (LC-MS), an increasingly preferred method for the analysis of thermally unstable BFRs like BTBPE. nih.govnih.gov The use of modern LC systems, such as those employing ultra-high-performance liquid chromatography (UHPLC), allows for rapid and highly efficient separations, further enhancing analytical throughput and performance.

Table 1: Comparison of Analytical Approaches for Thermally Labile BFRs

| Parameter | Gas Chromatography (GC) | Liquid Chromatography (LC) |

| Operating Temperature | High (e.g., 250-320°C) | Low (e.g., ambient to 60°C) |

| Analyte Stability Risk | High risk of on-column or injector degradation for thermally labile compounds like BTBPE. researchgate.net | Minimal risk of thermal degradation. nih.gov |

| Primary Application | Volatile and thermally stable compounds. | Thermally labile, non-volatile, and polar compounds. |

| Typical Analytes | Lower brominated PBDEs, PCBs. | HBCD, TBBPA, and emerging BFRs like BTBPE. nih.gov |

Optimization of Chromatographic Parameters for BTBPE Isomer Separation

The topic of isomer separation is critical for certain classes of BFRs where technical mixtures contain multiple stereoisomers or positional isomers, such as hexabromocyclododecane (HBCD) or 1,2-dibromo-4-(1,2-dibromoethyl)cyclohexane (B127599) (TBECH). nih.gov For these compounds, optimizing chromatographic parameters to resolve individual isomers is crucial, as their environmental fate and toxicity can differ.

However, for 1,2-Bis(2,4,6-tribromophenoxy)ethane, the separation of isomers is not a primary analytical focus. The BTBPE molecule possesses a high degree of symmetry, and technical-grade BTBPE is considered to consist of a single, well-defined structure. Therefore, method development for BTBPE typically focuses on optimizing the separation of the target analyte from matrix interferences and other classes of BFRs that may be present in the sample, rather than resolving isomers of BTBPE itself.

State-of-the-Art Mass Spectrometric Detection and Quantification

Mass spectrometry (MS) is the definitive technique for the detection and quantification of BTBPE due to its unparalleled sensitivity and selectivity. The choice of ionization source and mass analyzer mode is critical and is tailored to the chromatographic method used and the analytical objectives.

Electron Ionization (EI) and Chemical Ionization (CI) Modes

When coupled with Gas Chromatography, Electron Ionization (EI) and Chemical Ionization (CI) are common ionization techniques.

Electron Ionization (EI): This is a hard ionization technique that imparts significant energy to the analyte molecule, resulting in extensive and reproducible fragmentation. While the resulting mass spectrum provides a structural fingerprint useful for identification, EI often fails to produce a detectable molecular ion for compounds like BTBPE. chromatographyonline.com The absence of the molecular ion can limit the specificity and sensitivity of quantitative methods, particularly when using tandem mass spectrometry.

Chemical Ionization (CI): This is a softer ionization technique. A particularly effective mode for halogenated compounds is Electron Capture Negative Ionization (ECNI). ECNI is exceptionally sensitive for electrophilic compounds like BFRs. For BTBPE, ECNI typically does not yield a molecular anion but produces characteristic high-mass fragment ions, such as the [C₆H₂Br₃O-Br]⁻ ion, which can be used for selective and sensitive quantification. chromatographyonline.com

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI)

For methods utilizing Liquid Chromatography, ESI and APCI are the most common atmospheric pressure ionization interfaces.

Electrospray Ionization (ESI): ESI is highly effective for polar and ionizable compounds but generally shows poor sensitivity for neutral, non-polar molecules like BTBPE. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI): APCI is better suited for analyzing less polar to non-polar compounds that have some volatility. It has proven to be a more robust and sensitive ionization method for BTBPE than ESI. chromatographyonline.comresearchgate.netresearchgate.net A significant advantage of APCI is that it is a soft ionization technique that typically produces an abundant protonated molecule [M+H]⁺ or a molecular ion M⁺•, which is ideal for use as a precursor ion in tandem mass spectrometry. chromatographyonline.com The coupling of GC with an APCI source (APGC) has also emerged as a powerful technique, combining the high-resolution separation of GC with the benefits of soft ionization, leading to enhanced sensitivity and specificity for BTBPE. researchgate.net

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances analytical performance by reducing chemical noise and improving selectivity. proteomics.com.au This is typically achieved by operating a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. wikipedia.org In an MRM experiment, a specific precursor ion (e.g., the molecular ion of BTBPE) is selected in the first quadrupole, fragmented in the collision cell (second quadrupole), and then one or more specific product ions are selected and detected in the third quadrupole. proteomics.com.au This process acts as a highly specific mass filter, isolating the analyte signal from nearly all matrix interferences. The use of soft ionization techniques like APCI to generate a stable precursor ion is key to developing highly sensitive and specific MRM methods for BTBPE. chromatographyonline.com

Table 2: Plausible MRM Transitions for BTBPE and its Deuterated Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Rationale |

| BTBPE | 687.6 | 356.7 | APCI/APGC (+) | Precursor: [M]⁺•. Product: Cleavage of the ether linkage and loss of a tribromophenoxy group. |

| BTBPE | 687.6 | 329.7 | APCI/APGC (+) | Precursor: [M]⁺•. Product: Cleavage to form the tribromophenoxy fragment ion. |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 | 691.6 | 356.7 | APCI/APGC (+) | Precursor: [M]⁺•. Product: Cleavage of ether linkage, fragment does not contain the deuterated ethane (B1197151) bridge. |

| 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 | 691.6 | 333.7 | APCI/APGC (+) | Precursor: [M]⁺•. Product: Cleavage to form the tribromophenoxy fragment ion (with potential minor shifts depending on fragmentation). |

Note: Specific transitions must be empirically optimized on the instrument used.

High-Resolution Mass Spectrometry (HRMS) for Definitive Identification and Non-Target Screening

High-Resolution Mass Spectrometry (HRMS), using technologies such as Time-of-Flight (TOF) or Orbitrap mass analyzers, represents the cutting edge of analytical capability. nih.gov HRMS provides two key advantages over nominal mass instruments:

High Resolving Power: The ability to distinguish between ions with very small mass differences. This allows the instrument to separate the analyte signal from co-eluting matrix interferences that may have the same nominal mass, drastically improving selectivity. nih.gov

High Mass Accuracy: The ability to measure the mass of an ion with very high precision (typically to within 5 parts-per-million). This allows for the unambiguous determination of a compound's elemental formula. nih.govyoutube.com

For BTBPE, HRMS allows for its definitive identification based on the accurate mass of its molecular ion and the characteristic isotopic pattern generated by its six bromine atoms (79Br and 81Br occur in an approximate 1:1 ratio). nih.gov This capability is invaluable not only for targeted quantification but also for non-target screening, where researchers search for previously unidentified BFRs or their environmental transformation and metabolic products in complex samples. youtube.comnih.gov

Application of 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4 in Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful technique for the precise quantification of analytes in complex matrices. It involves the addition of a known amount of an isotopically labeled version of the target analyte, in this case, 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, to the sample prior to extraction and analysis. diva-portal.org Because the labeled standard (internal standard) and the native analyte have nearly identical chemical and physical properties, they behave similarly during sample preparation and analysis, including extraction, cleanup, and ionization in the mass spectrometer. diva-portal.orgbris.ac.uk This co-elution and similar behavior allow the deuterated standard to effectively compensate for variations in analytical response, including losses during sample workup and matrix-induced signal suppression or enhancement. diva-portal.orgreddit.com

For the quantification of BTBPE using IDMS, a calibration curve is constructed by analyzing a series of calibration standards containing a fixed concentration of the internal standard (1,2-Bis(2,4,6-tribromophenoxy)ethane-d4) and varying known concentrations of the native (unlabeled) BTBPE. The curve is generated by plotting the ratio of the instrument response of the native analyte to the response of the internal standard against the concentration of the native analyte.

The use of response ratios corrects for variations in injection volume and instrument sensitivity. A linear regression model is typically fitted to the data points. The quality of the fit is assessed by the coefficient of determination (R²), which should ideally be ≥0.99, indicating a strong linear relationship between the response ratio and the concentration.

Table 1: Example Calibration Curve Parameters for BTBPE Analysis

| Parameter | Typical Value/Range |

|---|---|

| Calibration Levels | 5-8 points |

| Concentration Range | pg/µL to ng/µL |

| Internal Standard Conc. | Fixed across all standards |

| Regression Model | Linear, y = mx + c |

This robust calibration approach ensures that the concentration of BTBPE in unknown samples can be determined accurately by measuring its response ratio to the known amount of added 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4.

Matrix effects, which are the alteration of ionization efficiency due to co-eluting compounds from the sample matrix, are a significant source of error in mass spectrometry. diva-portal.orgdshs-koeln.de These effects can lead to either underestimation (ion suppression) or overestimation (ion enhancement) of the analyte concentration. dshs-koeln.de The use of a stable isotope-labeled internal standard, such as 1,2-Bis(2,4,6-tribromophenoxy)ethane-d4, is considered the gold standard for correcting these matrix effects. reddit.com

The effectiveness of the internal standard is based on the assumption that both the analyte and the standard experience the same degree of matrix effect. diva-portal.orgbris.ac.uk By calculating the ratio of the analyte signal to the internal standard signal, the suppressive or enhancing effect is normalized, leading to more accurate quantification. researchgate.net For this correction to be most effective, the analyte and the internal standard must co-elute completely. bris.ac.uk

The matrix effect (ME) can be quantitatively assessed using the following formula: ME (%) = (Peak area in matrix extract / Peak area in pure solvent) x 100

When using an internal standard, the normalized matrix effect (NME) is evaluated to demonstrate the method's ruggedness. researchgate.net Studies on various analytes have shown that while matrix effects can be significant in complex samples like urine or tissue, a suitable isotopically labeled internal standard can effectively compensate for them. dshs-koeln.de For instance, in the analysis of BTBPE in zebrafish larvae, the use of an internal standard (¹³C-PCB 208 in this specific study) helped achieve high recovery rates, indicating effective compensation for matrix components. acs.org

Robust Quality Assurance and Quality Control (QA/QC) Protocols

To ensure the reliability and validity of analytical data for BTBPE, stringent QA/QC protocols must be integrated into the analytical workflow. These protocols encompass method validation, ongoing performance checks, and the use of reference materials.

Method validation is essential to demonstrate that an analytical method is fit for its intended purpose. Key parameters include linearity, LOD, and LOQ.

Linearity: As discussed in section 2.3.5.1, linearity is established through the calibration curve, with a correlation coefficient (R²) of ≥0.99 being the typical acceptance criterion.

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, often defined as a signal-to-noise ratio of 3.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be measured with acceptable precision and accuracy. It is often defined as a signal-to-noise ratio of 10 or determined through the analysis of low-level spiked samples.

Published methods for BTBPE analysis have reported varying detection and quantification limits depending on the matrix and instrumentation.

Table 2: Reported Limits of Detection (LOD) and Quantification (LOQ) for BTBPE

| Matrix | Method | LOD | LOQ | Citation |

|---|---|---|---|---|

| Exposure Solution (Water) | GC/MS | 3 µg/L | 10 µg/L | acs.org |

Accuracy: Accuracy refers to the closeness of a measured value to the true value. It is typically assessed by analyzing spiked samples or certified reference materials and is expressed as the percent recovery. Recoveries between 85-110% are often considered acceptable. nih.gov A study on BTBPE analysis reported recovery rates of 97.5 ± 6.9% in exposure solution and 102.9 ± 7.9% in larvae. acs.org

Precision: Precision measures the degree of agreement among replicate measurements under specified conditions. It is usually expressed as the relative standard deviation (RSD). Intraday and interday precision are evaluated to assess the method's repeatability and intermediate precision, respectively.

Measurement Uncertainty: Measurement uncertainty is a parameter that characterizes the dispersion of the values that could reasonably be attributed to the measurand. It is calculated by identifying and quantifying all potential sources of uncertainty in the analytical process, including sample preparation, calibration, and instrument performance.

Laboratory Spiked Blanks (LSBs): An LSB, or a blank matrix sample spiked with a known concentration of the analyte and the internal standard, is analyzed with each batch of samples. The LSB is used to monitor the accuracy and precision of the analytical method in the absence of a true sample matrix. It helps to verify that the measurement system is in control and to assess the performance of the entire analytical procedure, from extraction to detection. Consistent recovery of the analyte in the LSB provides confidence in the results obtained for the environmental samples.

Environmental Occurrence and Spatio Temporal Distribution of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Atmospheric Concentrations and Transport Dynamics

As a semivolatile compound, BTBPE is present in the atmosphere in both the gaseous and particulate phases, which governs its transport and deposition. rsc.orgrsc.org Its presence in the atmosphere is a key pathway for its distribution into aquatic and terrestrial ecosystems.

The partitioning of BTBPE between the gaseous and particulate phases in the atmosphere is a critical factor in its environmental fate. Studies have shown that BTBPE's distribution is influenced by factors such as temperature and the concentration of atmospheric particles.

In the Great Lakes region, concentrations of BTBPE in the particulate phase have been observed to be one to two times higher than those in the gas phase. rsc.orgrsc.org This indicates a significant affinity for atmospheric particles. Research conducted as part of the US Integrated Atmospheric Deposition Network (IADN) in the Great Lakes Basin provides specific concentration ranges, highlighting this distribution.

Atmospheric Concentrations of BTBPE in the Great Lakes Basin (2005-2009)

| Atmospheric Phase | Concentration Range |

|---|---|

| Vapor Phase | 0.2 - 0.8 pg/m³ |

| Particle Phase | 0.2 - 1.0 pg/m³ |

| Precipitation | 0.01 - 0.1 ng/L |

This partitioning behavior is crucial, as particle-bound compounds are subject to dry and wet deposition, leading to their entry into terrestrial and aquatic systems.

The detection of BTBPE in remote environments, far from industrial and urban sources, provides strong evidence of its capacity for long-range atmospheric transport. Computational modeling further supports these findings. A calculated atmospheric lifetime of 11.8 days for BTBPE suggests it can persist long enough to be transported over vast distances. rsc.org

Empirical evidence from remote locations confirms this transport potential. BTBPE has been detected in the atmosphere of the Canadian High Arctic and the Tibetan Plateau, which is considered a reflection of global background contamination. nih.gov Its presence in these pristine environments indicates that it is a global pollutant. nih.gov

BTBPE Concentrations in Remote Atmospheres

| Location | Reported Finding | Reference |

|---|---|---|

| Canadian High Arctic (Alert) | Detected at relatively high concentrations, suggesting significant potential for LRAT. | nih.gov |

| Tibetan Plateau (Nam Co) | Detected at concentrations reflecting global background contamination. | nih.gov |

| Arctic (General) | Detected in various environmental matrices. | rsc.org |

| East Greenland Sea | Concentrations ranged from not detected to 0.06 pg/m³. | researchgate.net |

BTBPE is included in several regional and global atmospheric monitoring programs that track persistent organic pollutants (POPs) and other chemicals of concern. The Global Atmospheric Passive Sampling (GAPS) Network, for instance, conducted a retrospective analysis of air samples from 2005 and reported BTBPE concentrations from sites around the world. researchgate.net

Regional monitoring has also provided valuable data on the spatial distribution of BTBPE. In the United States, atmospheric concentrations in the southern states have been found to be higher than those in the northern states. nih.gov A study in the Great Lakes region between 2008 and 2009 found that concentrations of BTBPE were significantly higher in urban areas like Chicago and Cleveland (~1 pg/m³) compared to rural and remote sites (0.2-0.8 pg/m³). nih.gov

Aquatic System Contamination

Following atmospheric deposition and other release pathways, BTBPE accumulates in aquatic environments. Its low water solubility and hydrophobic nature lead to its partitioning into sediments and biota.

BTBPE has been consistently detected in freshwater systems, particularly in sediments, which act as a long-term sink for the compound. A study of a sediment core from Lake Michigan revealed that BTBPE concentrations have increased over time. nih.gov

More extensive research on sediments from the Great Lakes has provided specific concentration data, showing widespread contamination.

Surface Sediment Concentrations of BTBPE in the Great Lakes

| Lake | Concentration Range (ng/g dw) |

|---|---|

| Lake Michigan | 0.01 - 1.9 |

| Lake Ontario | 0.02 - 1.2 |

| Lake Erie | 0.08 - 1.0 |

| Lake Huron | 0.01 - 0.11 |

| Lake Superior | 0.003 - 0.03 |

Information regarding BTBPE in drinking water is less specific. While studies have shown that flame retardants can be present in potable water, often in the nanogram per liter (ng/L) range, specific concentration data for BTBPE in drinking water sources are not widely available. mcgill.ca

The presence of BTBPE extends to marine and estuarine environments, primarily through atmospheric deposition and riverine inputs. Due to its properties, it is expected to accumulate in the sediments of these systems. While comprehensive global data is still emerging, studies have confirmed its presence in various marine environmental matrices. nih.gov The analysis of sediments in coastal areas provides an indication of the level of contamination. For example, in the Weihe River Basin in China, which flows into the Yellow River, TBBPA, a structurally different but also widely used brominated flame retardant, was detected in sediments at concentrations up to 3.889 ng/g dry weight, indicating the potential for such compounds to contaminate riverine and, by extension, coastal sediment. nih.gov Specific, broad-scale monitoring data for BTBPE in diverse marine and estuarine sediments remains an area for further research.

Terrestrial and Sediment Compartments

BTBPE's persistence and lipophilic nature contribute to its accumulation in solid environmental matrices like soil and sediment.

The use of BTBPE in consumer and industrial products has resulted in its deposition and accumulation in terrestrial environments, particularly in populated and industrialized zones. acs.org Research has confirmed the presence of BTBPE in urban soils, reflecting its release from various sources within these areas. acs.org

Lake sediments act as historical archives for persistent pollutants. Analysis of a sediment core from Lake Michigan in the United States revealed the presence of BTBPE. acs.orgnih.gov The data showed that concentrations of BTBPE in the sediment increased over time, indicating a rise in its use and environmental release. acs.orgnih.gov In these sediments, BTBPE concentrations were found to be lower than those of the flame retardant decabromodiphenyl ether (BDE-209), but approximately ten times higher than the combined sum of other polybrominated diphenyl ethers (PBDEs) like BDE-47, -99, and -100. acs.orgnih.gov This suggests that BTBPE has become a significant BFR contaminant in the Great Lakes region. nih.gov

Table 2: BTBPE in Lake Michigan Sediment Core

| Analyte | Relative Concentration Comparison | Temporal Trend |

|---|---|---|

| BTBPE | Lower than BDE-209 | Increasing over time |

Indoor dust is a primary reservoir for many flame retardants, including BTBPE, due to their use in electronics, furniture, and textiles. nih.govresearchgate.net The compound leaches or abrades from these products and settles into dust. Consequently, indoor dust has been identified as a significant pathway for human exposure. acs.orgresearchgate.net Studies in Belgium and the UK have documented the presence of "novel" BFRs like BTBPE in indoor dust samples, highlighting the potential for human contact. acs.org

Biotic Accumulation and Trophic Transfer in Environmental Food Webs

Due to its chemical properties, BTBPE is prone to accumulating in living organisms.

BTBPE's lipophilicity and low water solubility lead to its bioaccumulation in aquatic food chains. acs.org Elevated levels have been detected in various aquatic species. acs.org For instance, in an electronic waste recycling area in South China, concentrations of BTBPE in mud carp (B13450389) (Cirrhinus molitorella) reached up to 518 ± 277 ng/g lipid weight (lw). acs.org This accumulation in fish demonstrates its potential to move up the food web. acs.org Studies have shown that BTBPE has potential biological toxicity and accumulation effects. nih.gov The liver is a primary organ for BTBPE accumulation in organisms like zebrafish. acs.org

Table 3: BTBPE Concentration in Aquatic Biota

| Species | Location | Concentration (lipid weight) |

|---|

Bioconcentration and Biomagnification Potentials in Food Chains

The potential for 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) to accumulate in organisms and magnify through food chains is a critical aspect of its environmental risk profile. Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while biomagnification is the increasing concentration of a substance in organisms at successively higher levels in a food chain.

Studies have shown conflicting results regarding the biomagnification potential of BTBPE. An early dietary exposure study with juvenile rainbow trout (Oncorhynchus mykiss) calculated a biomagnification factor (BMF) of 2.3, suggesting a high potential for this chemical to biomagnify in aquatic food webs. nih.gov During the uptake phase of this experiment, there was a linear increase in the amount of BTBPE in the fish. nih.gov The elimination of BTBPE from the fish followed first-order depuration kinetics with a calculated half-life of 54.1 days. nih.gov

However, a more recent study investigating the bioaccumulation of BTBPE in zebrafish (Danio rerio) after dietary administration found low bioaccumulation potential, with biomagnification factors (BMFs) of less than 1 in all tissues examined (muscle, liver, gonads, and brain). nih.gov This suggests that BTBPE may not biomagnify in this species under the studied conditions. nih.gov The concept of biomagnification is crucial, as even low environmental concentrations can lead to significant and potentially harmful levels in top predators. taylorandfrancis.com

Table 1: Biomagnification and Bioaccumulation Data for BTBPE

Tissue-Specific Distribution and Lipid Content Influence in Aquatic Biota

Once absorbed by aquatic organisms, BTBPE is not uniformly distributed throughout the body. Its distribution is largely influenced by the lipid content and function of individual tissues, owing to its lipophilic (fat-loving) nature.

Metabolomic analysis in zebrafish has further revealed that BTBPE-induced changes in liver metabolites are primarily associated with lipid metabolic pathways. acs.org This highlights the liver's central role in processing this compound. The affinity of BTBPE for fatty tissues means that organisms with higher lipid stores may accumulate higher concentrations of the compound.

Global Distribution Patterns and Temporal Trends

Comparison of Concentrations Across Geographic Regions (e.g., Arctic vs. Industrialized Areas)

As a widely used flame retardant, BTBPE has been detected in various environmental compartments globally, with concentrations varying significantly between industrialized source regions and remote areas like the Arctic. scbt.comspecialchem.com

Concentrations are generally higher in urban and industrialized areas. For instance, air concentrations of BTBPE in Chicago and Cleveland were around 1 pg/m³, while at rural and remote sites near the Great Lakes, they were lower, ranging from 0.2 to 0.8 pg/m³. researchgate.net This demonstrates a significant urban effect, with concentrations near production and use sites being considerably higher. researchgate.net

In contrast, the Arctic, while distant from major sources, is a recipient of long-range environmental transport of contaminants. osti.gov Several brominated flame retardants, including BTBPE, have been identified as new candidate persistent organic pollutants (POPs) in the Arctic environment. psu.edu Although concentrations of most BFRs in the Arctic are generally lower than in more southerly, industrialized regions, their presence is a strong indicator of their potential for long-range transport. osti.govpsu.edu For example, concentrations of polybrominated diphenyl ethers (PBDEs), a related class of flame retardants, are typically one or more orders of magnitude lower in Arctic biota compared to legacy pollutants like PCBs. osti.gov The presence of BTBPE in remote regions underscores its persistence and mobility in the global environment. psu.edu

Table 2: BTBPE Air Concentrations in Different Geographic Regions

Longitudinal and Latitudinal Variation in Environmental Concentrations

Studies have revealed distinct patterns in the distribution of BTBPE based on latitude. Atmospheric concentrations of BTBPE in the United States have been found to be higher in southern locations compared to the northern United States. nih.govresearchgate.net This latitudinal gradient could reflect higher usage in the south or different atmospheric transport and deposition patterns.

Passive air sampling networks have been instrumental in understanding these spatial patterns. For example, a network installed along the St. Lawrence River and Estuary in Quebec was used to measure concentrations of various flame retardants, including BTBPE. copernicus.org Such studies help to map out how concentrations vary across different landscapes, from highly populated urban centers to more remote areas, providing insight into transport pathways and the extent of environmental contamination. copernicus.org

Analysis of Time Trends in Sediment Cores and Passive Air Samplers

Temporal trends in BTBPE concentrations provide valuable information on its historical usage and environmental persistence. Analysis of sediment cores from Lake Michigan has shown that concentrations of BTBPE increased over time. nih.govresearchgate.net In these cores, BTBPE levels were lower than those of the flame retardant BDE-209, but notably about ten times higher than the sum of other major PBDE congeners (BDE-47, -99, and -100). nih.govresearchgate.net This suggests a rising environmental burden of BTBPE, likely reflecting its increasing use as a replacement for other brominated flame retardants. nih.govresearchgate.net

Passive air sampling has also been used to track changes in atmospheric concentrations over time. A study conducted at five sites near the Great Lakes between 2008 and 2009 found that atmospheric concentrations of BTBPE decreased by approximately a factor of two during this period. researchgate.net While this temporal change was statistically significant, the study noted it was not as strong as the observed urban effect, where city concentrations were markedly higher than in rural areas. researchgate.net Computational studies estimate the atmospheric lifetime of BTBPE to be around 11.8 days, which suggests that while it can be transported over long distances, it is also subject to degradation in the atmosphere. rsc.org

Environmental Fate and Transformation Pathways of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Photolytic Degradation Processes in Aquatic and Atmospheric Environments

Photolytic degradation, the breakdown of compounds by light, is a significant pathway for the transformation of BTBPE in the environment. Studies have shown that BTBPE can undergo photochemical transformation when exposed to simulated sunlight nih.gov.

The phototransformation of BTBPE is influenced by its chemical structure, which allows for the absorption of solar irradiation. The primary mechanisms involved are direct photolysis, where the molecule itself absorbs light energy, leading to its degradation. The main phototransformation pathways for BTBPE are debromination and the cleavage of its ether bonds nih.gov. This indicates that the energy absorbed by the molecule is sufficient to break the carbon-bromine and carbon-oxygen bonds.

The photolytic degradation of BTBPE results in the formation of various smaller molecules. The principal transformation pathways are stepwise reductive debromination and the cleavage of the ether linkage nih.govnih.gov. While specific photoproducts from BTBPE photolysis are a subject of ongoing research, the identified mechanisms of debromination and ether bond cleavage suggest the likely formation of brominated phenols and other related compounds. For instance, the thermal decomposition of BTBPE, a related degradation process, is known to produce 2,4,6-tribromophenol (B41969) researchgate.netnih.govacs.org.

The efficiency of photolytic degradation can be quantified by the quantum yield (Φ), which is the number of molecules transformed per photon absorbed. For BTBPE, the quantum yield has been determined in laboratory studies. Based on these quantum yields, environmental half-lives (t1/2) can be estimated, which vary depending on factors like season and geographic location due to differences in solar irradiation intensity nih.gov.

| Parameter | Value | Solvent | Source |

|---|---|---|---|

| Quantum Yield (Φ) | 0.091 | Methanol | nih.gov |

| Estimated Half-Life (Summer) | 1.5 - 12.0 days | N/A | nih.gov |

| Estimated Half-Life (Winter) | 17.1 - 165.0 days | N/A | nih.gov |

Biodegradation and Biotransformation Mechanisms

Biological processes, including microbial degradation and biotransformation by larger organisms, play a crucial role in the environmental fate of BTBPE.

In soil and sediment, BTBPE can be degraded by microorganisms under anaerobic conditions. Research has demonstrated that anaerobic microbes in coastal wetland soils can degrade BTBPE nih.gov. The primary transformation pathway identified is stepwise reductive debromination, where bromine atoms are sequentially removed from the molecule nih.gov. This process tends to preserve the stable 2,4,6-tribromophenoxy group during the initial stages of degradation nih.gov. The degradation of BTBPE in these environments has been observed to follow pseudo-first-order kinetics nih.gov.

| Parameter | Value | Environment | Source |

|---|---|---|---|

| Degradation Rate | 0.0085 ± 0.0008 day-1 | Wetland Soils | nih.gov |

| Primary Pathway | Stepwise Reductive Debromination | nih.gov |

In aquatic organisms, BTBPE can undergo biotransformation, a process where the organism's metabolism modifies the chemical. Studies in zebrafish have shown that BTBPE can accumulate and be transformed, particularly in the liver nih.govacs.org. A comprehensive screening has identified twelve transformation products of BTBPE in zebrafish liver nih.gov. The biotransformation pathways are varied and include reactions that modify different parts of the BTBPE molecule nih.gov. Metabolomic analysis has further revealed that exposure to BTBPE leads to alterations in liver metabolites, particularly those associated with lipid metabolic pathways such as glycerophospholipid metabolism and primary bile acid biosynthesis acs.org.

| Identified Biotransformation Pathways | Source |

|---|---|

| Ether Cleavage | nih.gov |

| Debromination | nih.gov |

| Hydroxylation | nih.gov |

| Methoxylation | nih.gov |

Identification of Metabolites and Biotransformation Pathways (e.g., Debromination, Ether Cleavage, Hydroxylation, Methoxylation)

The biotransformation of 1,2-Bis(2,4,6-tribromophenoxy)ethane (BTBPE) has been investigated in animal studies, revealing several metabolic pathways. In male Sprague-Dawley rats administered a single oral dose of BTBPE, metabolites were identified in the feces, although at very low levels, suggesting limited absorption and metabolism of the compound. nih.govhaz-map.com The primary biotransformation pathways identified include hydroxylation, debromination, and ether cleavage. nih.govhaz-map.com

Fecal metabolites were characterized as:

Monohydroxylated BTBPE

Monohydroxylated BTBPE with debromination

Dihydroxylated/debrominated BTBPE on a single aromatic ring

Monohydroxylated BTBPE on each aromatic ring with associated debromination

Cleavage of the ether linkage, resulting in the formation of tribromophenol and tribromophenoxyethanol. nih.govhaz-map.com

Furthermore, studies on freshwater clams (Corbicula fluminea) exposed to BTBPE in sediment have also detected debromination, hydroxylation, and methoxylated products, indicating that methoxylation is another potential biotransformation pathway in aquatic organisms.

The table below summarizes the identified metabolites and the corresponding transformation pathways.

| Transformation Pathway | Resulting Metabolite(s) |

| Debromination | Debrominated BTBPE derivatives |

| Ether Cleavage | 2,4,6-tribromophenol, Tribromophenoxyethanol |

| Hydroxylation | Monohydroxylated BTBPE, Dihydroxylated BTBPE |

| Methoxylation | Methoxylated BTBPE derivatives |

Abiotic Transformation Pathways (Excluding Photolysis)

Hydrolytic Stability in Aqueous Systems

Specific studies on the hydrolytic stability of 1,2-Bis(2,4,6-tribromophenoxy)ethane in aqueous systems are limited. However, the compound exhibits extremely low water solubility, measured at 0.2 mg/L at 25°C. wikipedia.org This inherent hydrophobicity suggests that hydrolysis is not a significant environmental degradation pathway for BTBPE, as the compound is unlikely to be available in the aqueous phase for such reactions to occur at a meaningful rate.

Thermal Degradation and Formation of Related Compounds (e.g., Brominated Dibenzo-p-dioxins and Dibenzofurans)

The thermal decomposition of BTBPE has been studied under various conditions. In an inert atmosphere, BTBPE is relatively stable, with most of the compound evaporating unaltered at 240°C. researchgate.net Significant decomposition begins at higher temperatures, around 340°C. researchgate.net

The primary decomposition mechanism is a 1,3-hydrogen shift, which is favored over the direct scission of the O-CH2 bonds at temperatures up to approximately 680 K. nih.govresearchgate.net This process leads to the formation of 2,4,6-tribromophenol and 1,3,5-tribromo-2-(vinyloxy)benzene as the main initial products. nih.govresearchgate.net

If the decomposition products have prolonged contact with the high-temperature zone, secondary reactions occur. researchgate.net These reactions can lead to the formation of several hazardous compounds, including:

Hydrogen bromide

Ethylene (B1197577) bromide

Polybrominated vinyl phenyl ethers

Polybrominated diphenyl ethers

Polybrominated dibenzo-p-dioxins (PBDDs)

Polybrominated dibenzofurans (PBDFs) researchgate.net

The bimolecular condensation of primary radical products, such as the 2,4,6-tribromophenoxy radical, serves as a direct precursor pathway for the formation of PBDDs. murdoch.edu.au

The table below outlines the products formed during the thermal degradation of BTBPE.

| Degradation Condition | Temperature | Identified Products |

| Primary Decomposition | ~340°C - 680 K | 2,4,6-tribromophenol, 1,3,5-tribromo-2-(vinyloxy)benzene, 2,4,6-tribromophenoxy radical |

| Secondary Reactions | >340°C (prolonged) | Hydrogen bromide, Ethylene bromide, Polybrominated vinyl phenyl ethers, Polybrominated diphenyl ethers, Polybrominated dibenzo-p-dioxins (PBDDs), Polybrominated dibenzofurans (PBDFs) |

Sorption, Desorption, and Volatilization Dynamics

Sorption to Particulate Matter, Soil Organic Matter, and Sediments

The sorption of chemical compounds to soil and sediment is a critical factor influencing their environmental transport and fate. usgs.gov For 1,2-Bis(2,4,6-tribromophenoxy)ethane, its high lipophilicity, indicated by a log Kow of 8.9, suggests a strong tendency to partition from water into organic phases like soil organic matter and sediment. nih.gov

The organic carbon-water partitioning coefficient (Koc) is a key parameter for predicting the mobility of a substance in soil and sediment. The estimated Koc for BTBPE is 910,000. nih.gov According to standard classification schemes, this high Koc value indicates that BTBPE is expected to be immobile in soil and will strongly sorb to soil organic matter and sediments. nih.gov This strong sorption reduces its concentration in the water column, limiting its bioavailability and transport in aqueous systems but leading to its accumulation in sediments. wikipedia.orgusgs.gov

Gas-Particle Partitioning in the Atmosphere

As a semivolatile organic compound, BTBPE can exist in the atmosphere in both the gas phase and adsorbed to particulate matter. The partitioning between these two phases is a dynamic equilibrium that significantly affects its atmospheric transport and deposition. Studies of air samples have shown that the concentration of BTBPE on particles is often one to two times higher than its concentration in the gas phase. This indicates a preference for partitioning to the particle phase, which can influence its long-range atmospheric transport potential and deposition patterns.

Volatilization from Water Bodies and Soils

The tendency of a chemical to volatilize from water and soil is governed by its physicochemical properties, including vapor pressure, water solubility, and the Henry's Law Constant. For 1,2-Bis(2,4,6-tribromophenoxy)ethane, these properties suggest a low to moderate potential for volatilization.

With a very low vapor pressure and low water solubility, BTBPE is classified as a semi-volatile organic compound. Its high octanol-water partition coefficient (log Kow) and soil organic carbon-water partition coefficient (Koc) indicate a strong tendency to adsorb to organic matter in soil and sediment, which would further limit its volatilization from these matrices. While direct experimental studies on the volatilization rates of BTBPE from water and soil are limited, its properties suggest that this is not a primary transport pathway in the environment.

Physicochemical Properties of 1,2-Bis(2,4,6-tribromophenoxy)ethane

| Property | Value | Reference |

|---|---|---|

| Vapor Pressure | 2.26 x 10⁻¹¹ Pa at 25°C | nih.gov |

| Water Solubility | 0.2 mg/L at 25°C | nih.gov |

| Log Kₒw | 8.9 | nih.gov |

| Estimated Kₒc | 910,000 | nih.gov |

Environmental Transport Modeling and Persistence Assessment

To understand the long-term fate and distribution of chemicals like BTBPE in the environment, scientists utilize environmental transport models and assess their persistence and bioaccumulation potential.

Fugacity models are valuable tools for predicting the partitioning of a chemical among different environmental compartments, such as air, water, soil, and sediment. These models use the concept of "fugacity," or the "escaping tendency" of a chemical, to determine its equilibrium distribution.

These models are critical for understanding the ultimate sinks of persistent organic pollutants and for assessing potential exposure pathways for organisms in different ecosystems.

Persistence (P)

Persistence refers to the length of time a chemical remains in the environment before being broken down by biotic or abiotic processes. 1,2-Bis(2,4,6-tribromophenoxy)ethane is considered to be a persistent substance. While comprehensive data on its half-life in various environmental media are not abundant, available information indicates its recalcitrance to degradation.

One study reported a calculated elimination half-life of 54.1 ± 8.5 days for BTBPE in fish, following first-order depuration kinetics nih.gov. In a study involving freshwater clams, the half-lives of BTBPE were found to be between 0.911 and 11.6 days nih.gov. The variability in reported half-lives can be attributed to differences in species, experimental conditions, and metabolic capabilities. The persistence of BTBPE in soil and sediment is expected to be significantly longer due to its strong sorption to organic matter, which can reduce its bioavailability for microbial degradation.

Persistence of 1,2-Bis(2,4,6-tribromophenoxy)ethane in Biota

| Organism | Half-life | Reference |

|---|---|---|

| Fish (unspecified) | 54.1 ± 8.5 days | nih.gov |

| Freshwater Clam (Corbicula fluminea) | 0.911 - 11.6 days | nih.gov |

Bioaccumulation Potential (B)

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, leading to a concentration in the organism that is higher than in the surrounding medium cimi.org. This can occur through direct uptake from the environment (bioconcentration) or through the consumption of contaminated food (biomagnification).

BTBPE has a high octanol-water partition coefficient (log Kow of 8.9), which suggests a high potential for bioaccumulation in the fatty tissues of organisms nih.gov. Several studies have investigated the bioaccumulation and biomagnification of BTBPE in aquatic food webs.

One study derived a biomagnification factor (BMF) of 2.3 ± 0.9 for BTBPE, indicating a high potential for biomagnification in aquatic food webs nih.gov. However, a more recent study on zebrafish (Danio rerio) found low bioaccumulation potential, with BMFs of less than 1 in all tissues examined nih.gov. This discrepancy highlights the complexity of bioaccumulation processes, which can be influenced by factors such as species-specific metabolism, trophic level, and exposure pathways. BTBPE has been detected in a variety of wildlife, including mud carp (B13450389), crucian carp, and shark livers, confirming its presence and accumulation in the environment acs.org.

Bioaccumulation and Biomagnification of 1,2-Bis(2,4,6-tribromophenoxy)ethane

| Metric | Value | Species/System | Reference |

|---|---|---|---|

| Biomagnification Factor (BMF) | 2.3 ± 0.9 | Aquatic food web | nih.gov |

| Biomagnification Factor (BMF) | < 1 | Zebrafish (Danio rerio) | nih.gov |

Source Identification and Emission Pathways of 1,2 Bis 2,4,6 Tribromophenoxy Ethane into the Environment

Industrial Production and Commercial Applications

BTBPE has been produced since the mid-1970s and is recognized as a high production volume (HPV) chemical. umweltprobenbank.denih.gov In the United States, production or importation was estimated to be between 1 and 10 million pounds in 2006. nih.gov It is commercially available under trade names such as Firemaster 680. umweltprobenbank.de The manufacturing process typically involves the reaction of 2,4,6-tribromophenol (B41969) with ethylene (B1197577) dibromide in the presence of a base. nih.govpsu.edu

BTBPE is an additive flame retardant, meaning it is physically mixed with rather than chemically bound to the polymer matrix. bsef.com Its primary function is to be added to materials to inhibit or delay the spread of fire. nih.gov The compound is valued for its thermal stability, making it suitable for products that require high processing temperatures. psu.eduspecialchem.comspecialchem.com Its applications are widespread and include:

Plastics and Polymers: It is a major component in various plastics, including polystyrene (PS), high-impact polystyrene (HIPS), acrylonitrile (B1666552) butadiene styrene (B11656) (ABS), polycarbonate, and polybutylene terephthalate (B1205515) (PBT). umweltprobenbank.despecialchem.comisotope.comresearchgate.net

Resins: BTBPE is incorporated into both thermoplastic and thermoset synthetic resins. umweltprobenbank.denih.govisotope.com

Textiles: The compound is applied to textiles to meet fire safety standards. acs.orgnih.govdaneshyari.com

Electronic Equipment: Due to the risk of fire in electronics, BTBPE is frequently used in the plastic components of electrical and electronic equipment (EEE). acs.orgbsef.comnih.govdaneshyari.com

Adhesives: It also finds use as a flame retardant in adhesives. specialchem.comspecialchem.com

The phase-out and prohibition of legacy brominated flame retardants (BFRs) like polybrominated diphenyl ethers (PBDEs) and hexabromocyclododecanes (HBCDs) under international agreements such as the Stockholm Convention led to the increased use of alternative flame retardants. nih.govdaneshyari.com BTBPE is one of the most widely used "novel" or "emerging" BFRs, often serving as a replacement for the commercial "Octa-BDE" mixture. acs.orgmdpi.commdpi.comscbt.com The shift away from PBDEs due to their persistence, bioaccumulation, and toxicity prompted the adoption of substitutes like BTBPE. nih.govmdpi.com Consequently, environmental studies have observed that as the use of PBDEs has declined, the presence of novel BFRs like BTBPE has increased in environmental samples. acs.orgnih.govacs.org

Release Mechanisms During Product Lifecycle

BTBPE can be released into the environment at various stages of a product's life, from manufacturing to use and disposal. As an additive flame retardant, it is not chemically bound to the materials it protects, making it more susceptible to release. bsef.com

There is a potential for BTBPE to leach from products into the surrounding environment. usda.gov Studies have shown that BTBPE can be released from the plastic exteriors of scrap computer displays. researchgate.net This leaching can occur from consumer products like electronics and furniture, as well as from building materials that incorporate this flame retardant. nih.govmdpi.com

BTBPE is released from treated products through volatilization into the air and abrasion, which generates contaminated dust particles. acs.org Research has confirmed the presence of BTBPE in ambient air samples, indicating its potential to become airborne. acs.orgnih.gov Studies on its thermal decomposition show that BTBPE can evaporate at elevated temperatures, a process that could contribute to its volatilization from products during their service life. researchgate.netmurdoch.edu.au The detection of BTBPE in household and office dust is a direct result of its release from treated consumer goods and electronics. acs.org

Waste Management and Recycling Processes as Environmental Sources

Waste electrical and electronic equipment (WEEE), or e-waste, is a significant source of BTBPE in the environment. mdpi.comresearchgate.net E-waste recycling activities, particularly informal or improper practices, can lead to substantial environmental contamination. daneshyari.comresearchgate.net Studies conducted at e-waste recycling sites have found high concentrations of BTBPE in surrounding soil and sediment. daneshyari.commdpi.comresearchgate.net These releases are attributed to processes like the manual dismantling of devices and the open burning of e-waste, which can release the compound into the air, soil, and water. daneshyari.com The presence of BTBPE in the waste stream poses challenges for plastic recycling, as contaminated plastics must be separated to avoid carrying the flame retardant into new products. bsef.commdpi.com

Interactive Data Table: BTBPE Concentrations in Environmental Samples from E-waste Sites

This table summarizes findings on BTBPE concentrations in soil and sediment at electronic waste recycling locations, highlighting these areas as significant sources of environmental release.

| Location | Sample Type | Concentration Range (ng/g dry weight) | Key Finding |

| Northern Vietnam daneshyari.comresearchgate.net | Soil | Not Detected - 350 | Higher levels were found near workshops and open burning areas. daneshyari.comresearchgate.net |

| Northern Vietnam daneshyari.comresearchgate.net | Sediment | Not Detected - 5.7 | The highest concentrations were detected in the middle of the e-waste site. daneshyari.comresearchgate.net |

| South China mdpi.com | Sediment Cores | 5.71 - 180,895 (as part of total NBFRs) | BTBPE was the second most abundant novel BFR, after DBDPE. mdpi.com |

| Melbourne, Australia researchgate.net | Soil | Not Detected - 385 (as part of total NBFRs) | E-waste recycling appeared to be a key contributor to soil contamination. researchgate.net |

Landfill Emissions and Leachate Contribution

Landfills serve as significant repositories for waste containing BTBPE, such as discarded electronics, furniture, and plastics. Over time, this compound can be released into the environment through landfill emissions and leachate. Studies have detected BTBPE in the seepage water (leachate) from landfills, indicating its mobilization from the waste matrix. nih.gov

In a study investigating emerging and legacy BFRs near suspected sources in Norway, BTBPE was detected in most of the studied matrices, including seepage water and sediment. nih.gov The highest concentration of BTBPE in sediment (6.5 ng/g) was found close to a landfill, highlighting landfills as a direct source of this contaminant to the surrounding environment. nih.gov The presence of BTBPE in landfill leachate is concerning because this leachate is often sent to wastewater treatment plants that may not be equipped to remove such persistent organic pollutants, potentially leading to their discharge into aquatic ecosystems. nih.gov Furthermore, in unlined landfills, there is a risk of direct contamination of groundwater. nih.gov

Table 1: Detection of BTBPE in Landfill-Associated Samples

| Sample Matrix | Location Context | Concentration | Source |

|---|---|---|---|

| Seepage Water (Leachate) | Near suspected source zones in Norway | Detected (Quantifiable levels not specified in abstract) | nih.gov |

| Sediment | Taken close to a landfill in Norway | 6.5 ng/g | nih.gov |

Incineration Byproducts and Atmospheric Releases

Waste incineration is a common method for waste management, but it can be a significant source of atmospheric pollution, especially when the waste contains halogenated compounds like BFRs. The thermal decomposition of BTBPE can lead to the formation of hazardous byproducts. acs.orgresearchgate.net

Studies on the thermal decomposition of BTBPE show that it breaks down at high temperatures, and its byproducts depend on the conditions. researchgate.net In an inert atmosphere at 340°C, primary decomposition products include 2,4,6-tribromophenol and vinyl tribromophenyl ether. acs.orgresearchgate.net However, prolonged heating or secondary reactions can produce more hazardous compounds, including polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs). researchgate.netmurdoch.edu.au The formation of these toxic byproducts during the incineration of waste containing BTBPE and other BFRs is a major concern. nih.govaaqr.org Research has shown that while high-temperature incineration can destroy BFRs, it can simultaneously form PBDD/Fs in the cooling flue gases. nih.govaaqr.org

The thermal decomposition of BTBPE begins with a 1,3-hydrogen shift, which dominates up to approximately 680 K. acs.org This is followed by other reactions that can ultimately lead to the formation of PBDD/F precursors. acs.orgmurdoch.edu.au

E-waste Recycling Activities as Point Sources

Electronic waste (e-waste) recycling facilities are recognized as major point sources for the release of BTBPE into the environment. ipen.orgresearchgate.net This is due to the high concentration of BFRs, including BTBPE, in the plastic components of electronic and electrical equipment. acs.orgnih.gov Recycling processes, which often involve dismantling, shredding, and melting, can release BFR-laden dust and volatile compounds into the surrounding environment. acs.orgbsef.com

Numerous studies have documented elevated concentrations of BTBPE in various environmental media at e-waste recycling sites, particularly in South China.

Air: Atmospheric concentrations at an e-waste site in Southern China ranged from 4.49 to 398 pg/m³, significantly higher than a rural site where concentrations were as low as 2.97 pg/m³ on average. nih.gov

Sediment: Sediment cores from an e-waste polluted pond in South China showed BTBPE concentrations increasing from the bottom to the top layers, reaching up to 12,678 ng/g dry weight, indicating long-term and severe contamination. mdpi.com In Guiyu, a major e-waste hub, sediment concentrations of BTBPE have been reported as high as 9870 ng/g. researchgate.net

Biota: Elevated levels of BTBPE were found in kingfishers and their prey from an e-waste recycling site, with median concentrations of 7.7 ng/g lipid weight in the birds, demonstrating bioaccumulation. researchgate.net

These findings underscore the role of e-waste recycling activities as significant hotspots for BTBPE emissions. ipen.orgresearchgate.net

Table 2: BTBPE Concentrations in Environmental Media at E-waste Recycling Sites

| Environmental Medium | Location | Reported Concentration Range | Source |

|---|---|---|---|

| Air | Southern China | 4.49 - 398 pg/m³ | nih.gov |

| Sediment | South China | up to 12,678 ng/g dw | mdpi.com |

| Sediment | Guiyu, China | 222 - 9870 ng/g | researchgate.net |

| Kingfishers (lipid weight) | South China | Median of 7.7 ng/g | researchgate.net |

Diffuse Emissions and Atmospheric Deposition

Beyond point sources like landfills and e-waste facilities, BTBPE is also subject to diffuse emissions and long-range atmospheric transport. Its presence in ambient air samples from various locations in the United States, far from known sources, supports this. nih.govresearchgate.net Atmospheric concentrations of BTBPE in the U.S. were found to be comparable to those of some polybrominated diphenyl ethers (PBDEs). nih.govresearchgate.net

Once in the atmosphere, BTBPE can be transported over long distances and then deposited into ecosystems through wet and dry deposition. miljodirektoratet.no Computational studies estimate the atmospheric lifetime of BTBPE to be around 11.8 days, indicating it is persistent enough to undergo long-range transport. rsc.org Its detection in a Lake Michigan sediment core, with concentrations increasing over time, further illustrates its atmospheric deposition and persistence in the environment. nih.govresearchgate.net The detection of BFRs in precipitation samples also confirms that atmospheric deposition is a key pathway for their entry into aquatic and terrestrial environments. copernicus.org

Source Apportionment Studies Using Environmental Signature Analysis

Environmental signature analysis, which examines the relative concentrations and profiles of different contaminants, is a useful tool for identifying pollution sources. For BFRs, this often involves comparing the congener profiles in environmental samples to those in commercial products and known emission sources.

In the context of BTBPE, studies of sediment cores from e-waste recycling areas have provided clear evidence of the source. In a polluted pond in South China, decabromodiphenyl ethane (B1197151) (DBDPE) was the most abundant novel BFR, followed by BTBPE and hexabromobenzene (B166198) (HBB). mdpi.com The strong correlation between the concentrations of these different BFRs in the sediment layers pointed to a common origin from e-waste dismantlement. mdpi.com The changing ratios of novel BFRs like BTBPE and DBDPE to legacy BFRs (PBDEs) in sediment layers can also provide insights into the historical shift in flame retardant usage in consumer products. mdpi.com

Ecological Impact Assessment and Ecotoxicological Implications of 1,2 Bis 2,4,6 Tribromophenoxy Ethane

Toxicity in Aquatic Organisms

Currently, there is a notable lack of publicly available scientific literature and data regarding the specific acute and chronic toxic effects of 1,2-Bis(2,4,6-tribromophenoxy)ethane on algae and aquatic plants. Research in this area is required to fully assess the impact of this compound on primary producers in aquatic ecosystems.

Research has been conducted on the effects of BTBPE on several fish species, with zebrafish (Danio rerio) being a common model organism.

Zebrafish (Danio rerio)

Studies on zebrafish have revealed a range of adverse effects following exposure to BTBPE. Exposure of adult female zebrafish to environmentally relevant concentrations of BTBPE (0.01–10 μg/L) for 28 days resulted in developmental toxicity, including decreased body weight, growth rate, and fat accumulation. acs.org In adult male zebrafish exposed to similar concentrations for 28 days, researchers observed underperformance in mating behavior and a reduction in reproductive success when paired with unexposed females. nih.gov This was accompanied by a decline in sperm quality, characterized by decreased motility and increased morphological abnormalities. nih.gov